Cas no 37174-92-8 (ethyl 4-oxononanoate)

ethyl 4-oxononanoate 化学的及び物理的性質
名前と識別子
-
- ethyl 4-oxononanoate
- LogP
- CS-0297447
- EN300-343277
- MFCD00520680
- ethyl 4-ketononanoate
- 37174-92-8
- Z838956842
- ethyl4-oxononanoate
- AKOS010910614
- 4-oxo-nonanoic acid ethyl ester
- DTXSID80498380
- SCHEMBL10841847
-
- MDL: MFCD00520680
- インチ: InChI=1S/C11H20O3/c1-3-5-6-7-10(12)8-9-11(13)14-4-2/h3-9H2,1-2H3
- InChIKey: RHHOUINGCOVIBN-UHFFFAOYSA-N
- SMILES: CCCCCC(=O)CCC(=O)OCC
計算された属性
- 精确分子量: 200.1413
- 同位素质量: 200.14124450g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 9
- 複雑さ: 175
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2
- トポロジー分子極性表面積: 43.4Ų
じっけんとくせい
- 密度みつど: 0.95
- Boiling Point: 277°C at 760 mmHg
- フラッシュポイント: 115.8°C
- Refractive Index: 1.433
- PSA: 43.37
ethyl 4-oxononanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-343277-0.25g |
ethyl 4-oxononanoate |
37174-92-8 | 95.0% | 0.25g |
$194.0 | 2025-03-21 | |
abcr | AB367859-1g |
Ethyl 4-oxononanoate, 97%; . |
37174-92-8 | 97% | 1g |
€748.70 | 2024-04-17 | |
TRC | E083640-500mg |
Ethyl 4-oxononanoate |
37174-92-8 | 500mg |
$ 735.00 | 2022-06-05 | ||
TRC | E083640-250mg |
Ethyl 4-oxononanoate |
37174-92-8 | 250mg |
$ 440.00 | 2022-06-05 | ||
1PlusChem | 1P00CZI4-1g |
2-Ketopelargonic acid ethyl ester |
37174-92-8 | 90% | 1g |
$662.00 | 2023-12-17 | |
1PlusChem | 1P00CZI4-250mg |
2-Ketopelargonic acid ethyl ester |
37174-92-8 | 90% | 250mg |
$293.00 | 2023-12-17 | |
Enamine | EN300-343277-5g |
ethyl 4-oxononanoate |
37174-92-8 | 90% | 5g |
$1406.0 | 2023-09-03 | |
Enamine | EN300-343277-1g |
ethyl 4-oxononanoate |
37174-92-8 | 90% | 1g |
$485.0 | 2023-09-03 | |
A2B Chem LLC | AG05084-2g |
Ethyl 4-oxononanoate |
37174-92-8 | 97% | 2g |
$839.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1368117-250mg |
Ethyl 4-oxononanoate |
37174-92-8 | 95+% | 250mg |
¥5238.00 | 2024-05-16 |
ethyl 4-oxononanoateに関する追加情報
Professional Introduction to Ethyl 4-oxononanoate (CAS No. 37174-92-8)
Ethyl 4-oxononanoate, a compound with the chemical formula C11H20O3 and the CAS number 37174-92-8, is a significant molecule in the field of organic chemistry and pharmaceutical research. This ester derivative has garnered attention due to its unique structural properties and potential applications in various scientific domains.
The compound is characterized by a nonanoic acid backbone with an ethyl ester group at one end and a carbonyl group at the fourth carbon position. This specific arrangement imparts distinct chemical reactivity, making it a valuable intermediate in synthetic chemistry. The presence of the ester functionality allows for further derivatization, enabling the creation of more complex molecules that could serve as pharmacophores or chiral auxiliaries.
In recent years, ethyl 4-oxononanoate has been explored for its role in the development of novel agrochemicals and flavoring agents. Its structural similarity to naturally occurring fatty acids suggests potential applications in biodegradable polymers and sustainable chemistry. Researchers have been particularly interested in its ability to act as a precursor for more complex esters, which could be utilized in the synthesis of bioactive compounds.
The pharmaceutical industry has also shown interest in ethyl 4-oxononanoate due to its potential as a building block for drug candidates. Studies have indicated that derivatives of this compound may exhibit properties suitable for use in anti-inflammatory or analgesic formulations. The carbonyl group at the fourth position provides a site for hydrogen bonding interactions, which are crucial for drug-receptor binding affinity.
Recent advancements in computational chemistry have allowed researchers to model the interactions of ethyl 4-oxononanoate with biological targets more accurately. These simulations have highlighted its potential as a scaffold for developing small-molecule inhibitors. The compound's ability to mimic natural ligands while maintaining structural diversity makes it an attractive candidate for medicinal chemistry programs.
The synthesis of ethyl 4-oxononanoate typically involves the esterification of nonanoic acid with ethanol under acidic conditions. This reaction can be optimized using various catalysts and solvents to improve yield and purity. Advances in green chemistry have led to the exploration of biocatalytic methods, which offer a more sustainable approach to producing this compound without compromising efficiency.
In addition to its synthetic utility, ethyl 4-oxononanoate has been studied for its physicochemical properties. Its relatively high boiling point and moderate solubility in organic solvents make it suitable for use in industrial processes where thermal stability is required. The compound's low toxicity profile further enhances its appeal for use in both laboratory and commercial applications.
The growing interest in ethyl 4-oxononanoate has spurred further research into its derivatives. For instance, researchers have investigated its potential as a chiral building block for asymmetric synthesis. By introducing stereocenters strategically, it may be possible to create enantiomerically pure compounds with enhanced biological activity.
The environmental impact of ethyl 4-oxononanoate has also been a focus of recent studies. Biodegradability tests have shown that the compound breaks down into less harmful products under natural conditions, suggesting minimal environmental persistence. This characteristic is particularly important in industries where chemical waste management is a concern.
Overall, ethyl 4-oxononanoate (CAS No. 37174-92-8) represents a versatile and promising compound with applications spanning multiple scientific disciplines. Its unique structural features and favorable chemical properties make it an invaluable tool for researchers seeking to develop new materials, pharmaceuticals, and agrochemicals.
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